An In-depth Technical Guide to 8-Bromo-1-chloro-5-fluoroisoquinoline: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 8-Bromo-1-chloro-5-fluoroisoquinoline: A Versatile Scaffold for Modern Drug Discovery
Executive Summary: The isoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The strategic introduction of halogen atoms—bromine, chlorine, and fluorine—onto this scaffold provides a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. This guide offers a comprehensive technical overview of 8-Bromo-1-chloro-5-fluoroisoquinoline, a triply halogenated heterocyclic compound with significant potential as a building block in drug development. We will explore its structure, physicochemical properties, plausible synthetic routes with mechanistic considerations, expected spectroscopic signatures, and its potential applications as a versatile scaffold for creating novel therapeutics. This document is intended for researchers, medicinal chemists, and professionals in the field of drug discovery.
The Strategic Value of Halogenated Isoquinolines
The isoquinoline nucleus is a "privileged structure" in drug design, recognized for its ability to interact with a wide range of biological targets.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The value of this scaffold is significantly enhanced through halogenation.
-
Chlorine: The inclusion of a chlorine atom can enhance a molecule's lipophilicity and metabolic stability, often improving its oral bioavailability.[2] In 8-Bromo-1-chloro-5-fluoroisoquinoline, the chloro group at the C-1 position is particularly significant as it acts as a reactive handle, susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups.
-
Bromine: The bromo substituent at the C-8 position serves as a key site for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This enables the elaboration of the core structure, providing access to a vast chemical space for structure-activity relationship (SAR) studies.[3]
-
Fluorine: The incorporation of fluorine is a well-established strategy in modern medicinal chemistry to enhance drug-like properties.[4][5] A fluorine atom, such as the one at the C-5 position, can increase metabolic stability by blocking sites of oxidative metabolism, modulate the basicity (pKa) of the nearby nitrogen atom, and improve binding affinity to target proteins through favorable electrostatic interactions.[5]
The specific combination of these three halogens at the 1, 5, and 8 positions creates a highly versatile and functionalized building block, primed for derivatization into libraries of complex molecules for biological screening.
Molecular Structure and Physicochemical Properties
Chemical Structure
8-Bromo-1-chloro-5-fluoroisoquinoline is a tricyclic aromatic heterocycle. The precise arrangement of the substituents on the isoquinoline core dictates its reactivity and three-dimensional shape.
Caption: Chemical structure of 8-Bromo-1-chloro-5-fluoroisoquinoline.
Physicochemical Data
While specific experimental data for this novel compound is not widely available, its properties can be predicted based on its structure and data from close analogs.
| Property | Value | Source |
| Molecular Formula | C₉H₄BrClFN | - |
| Molecular Weight | 260.49 g/mol | |
| Monoisotopic Mass | 258.91998 Da | [6] |
| Predicted XlogP | 3.6 - 3.8 | [6][7] |
| Appearance | Predicted to be a light yellow or off-white solid | Inferred from[8] |
| Solubility | Expected to be soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate) and poorly soluble in water. | Inferred from[9] |
| Storage | Store in a cool, dry place under an inert atmosphere (2-8°C). | [10] |
Synthesis and Purification
Proposed Retrosynthetic Workflow
The synthesis can be approached by first constructing a core fluorinated isoquinoline and then introducing the bromo and chloro groups.
Caption: Retrosynthetic analysis for 8-Bromo-1-chloro-5-fluoroisoquinoline.
Exemplary Synthetic Protocol
This protocol is a conceptual framework. Researchers must optimize conditions based on laboratory results.
Step 1: Synthesis of 5-Fluoro-1(2H)-isoquinolinone This intermediate can be synthesized via cyclization of a suitable fluorinated precursor, such as a derivative of 2-formyl-4-fluorophenylacetic acid, with an appropriate amine source.
Step 2: Bromination to yield 8-Bromo-5-fluoro-1(2H)-isoquinolinone
-
Rationale: Electrophilic aromatic substitution is required to introduce the bromine atom. N-Bromosuccinimide (NBS) is a suitable brominating agent that offers milder conditions compared to liquid bromine.[12] The reaction is typically performed in a strong acid like sulfuric acid to activate the ring system.
-
Procedure:
-
Dissolve 5-fluoro-1(2H)-isoquinolinone (1.0 eq) in concentrated sulfuric acid at a low temperature (e.g., 0°C).
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the low temperature.
-
Allow the reaction to stir for several hours, monitoring progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Step 3: Chlorination to yield 8-Bromo-1-chloro-5-fluoroisoquinoline
-
Rationale: The conversion of the isoquinolinone to the 1-chloro derivative is a standard transformation, often achieved using a strong chlorinating/dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Procedure:
-
Combine 8-Bromo-5-fluoro-1(2H)-isoquinolinone (1.0 eq) with an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction mixture to room temperature and slowly quench by pouring it onto a mixture of ice and a suitable base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Step 4: Purification
-
Rationale: The crude product will likely contain residual reagents and byproducts. Column chromatography is the standard method for purification.
-
Procedure:
-
Purify the crude material using flash column chromatography on silica gel.
-
A solvent system of hexane and ethyl acetate is typically effective for this class of compounds, starting with a low polarity and gradually increasing it.[13]
-
Combine the fractions containing the pure product and evaporate the solvent to yield 8-Bromo-1-chloro-5-fluoroisoquinoline.
-
Spectroscopic Characterization
Definitive characterization of the synthesized compound requires a combination of spectroscopic techniques.[14] The following are the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum will show signals in the aromatic region (typically δ 7.0-9.0 ppm). Due to the substitution pattern, four distinct aromatic protons would be expected, each appearing as a doublet or doublet of doublets due to coupling with adjacent protons and potentially long-range coupling with the fluorine atom. The proton at C-4, adjacent to the nitrogen, would likely be the most downfield.
-
¹³C NMR: The spectrum will display nine distinct signals for the nine carbon atoms. The carbons bonded to the electronegative halogens (C-1, C-5, C-8) will show characteristic shifts. The C-F bond will result in a large one-bond coupling constant (¹JCF) and smaller multi-bond couplings.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present.
-
~1620-1500 cm⁻¹: Aromatic C=C and C=N stretching vibrations.
-
~1300-1000 cm⁻¹: C-F and C-Cl stretching bands.
-
Below 700 cm⁻¹: C-Br stretching vibration.
Mass Spectrometry (MS)
-
Rationale: Mass spectrometry confirms the molecular weight and elemental composition. A key feature will be the isotopic pattern of the molecular ion peak [M]⁺.
-
Expected Signature: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion. The main peaks would be at m/z corresponding to [C₉H₄⁷⁹Br³⁵ClFN]⁺, [C₉H₄⁸¹Br³⁵ClFN]⁺, [C₉H₄⁷⁹Br³⁷ClFN]⁺, and [C₉H₄⁸¹Br³⁷ClFN]⁺.
Reactivity and Applications in Drug Discovery
The true value of 8-Bromo-1-chloro-5-fluoroisoquinoline lies in its potential as a versatile intermediate for building diverse molecular libraries.
Caption: Reaction pathways for derivatizing the core scaffold.
-
Substitution at C-1: The chlorine atom at the C-1 position is activated towards nucleophilic aromatic substitution (SₙAr). This allows for the straightforward introduction of various nucleophiles, such as amines, alcohols, and thiols, to install diverse side chains that can probe interactions with a biological target.
-
Cross-Coupling at C-8: The bromine atom at C-8 is a prime handle for palladium-catalyzed cross-coupling reactions. Suzuki coupling can be used to introduce aryl or heteroaryl groups, while Buchwald-Hartwig amination can install a wide variety of amines. These reactions are fundamental in medicinal chemistry for building molecular complexity.[3]
-
The Role of Fluorine at C-5: Throughout these transformations, the C-5 fluorine atom remains a stable substituent that can enhance the pharmacological profile of the final compounds. It can improve metabolic stability, increase binding affinity, and fine-tune lipophilicity, making it a critical component for optimizing drug candidates.[5][15]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 8-Bromo-1-chloro-5-fluoroisoquinoline is not available, data from structurally similar compounds like 8-bromo-1-chloroisoquinoline (CAS 1233025-78-9) and other halogenated heterocycles provide essential guidance.[9][16][17]
-
Hazard Identification: Assumed to be harmful if swallowed, and to cause skin, eye, and respiratory irritation.[9][16]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[17]
-
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor.[16]
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[17]
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]
Conclusion
8-Bromo-1-chloro-5-fluoroisoquinoline represents a highly promising and strategically designed building block for medicinal chemistry and drug discovery. Its tri-halogenated structure provides three distinct points for chemical modification, offering orthogonal reactivity that allows for controlled and diverse library synthesis. The combination of a reactive chloro group for nucleophilic substitution, a bromo group for cross-coupling, and a fluorine atom for modulating pharmacokinetic properties makes this scaffold an invaluable tool for developing next-generation therapeutics. Researchers utilizing this compound will be well-positioned to explore novel chemical space and address challenging biological targets.
References
- ResearchGate. (n.d.). Spectroscopic analysis of compound 8: a) FT-IR b) ESI-MS c) 1 H NMR d)...
- ResearchGate. (n.d.). Selected fluorinated isoquinoline derivatives with medicinal and industrial applications.
- Fluorochem. (n.d.). 8-Bromo-1-chloroisoquinoline.
- Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET.
- Benchchem. (2025). A Comparative Spectroscopic Guide to Quinoline and Isoquinoline.
- PMC. (2021, March 15). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines.
- MDPI. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
- Synquest Labs. (n.d.). 8-Bromo-3-chloroisoquinoline.
- BLD Pharm. (n.d.). 1233025-78-9|8-Bromo-1-chloroisoquinoline.
- MilliporeSigma. (n.d.). 8-Bromo-4-chloro-5-fluoro-quinoline | 1065093-11-9.
- MDPI. (2020, October 14). Importance of Fluorine in Benzazole Compounds.
- AIP Publishing. (2023, October 4). Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations | The Journal of Chemical Physics.
- ResearchGate. (n.d.). Absorption spectrum of isoquinoline at 77 °K. | Download Table.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Knowledge. (2023, November 8). What are the applications of 8-bromoisoquinoline?
- PubChemLite. (n.d.). 8-bromo-4-chloro-5-fluoroquinoline (C9H4BrClFN).
- PMC. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
- PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- ADMET & DMPK. (2021, December 15). New therapeutic modalities in drug discovery and development: Insights & opportunities.
- Academia.edu. (n.d.). (PDF) An efficient synthesis of substituted isoquinolines.
- AMERICAN ELEMENTS. (n.d.). 8-Bromo-5-chloroisoquinoline | CAS 927801-25-0.
- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
- LookChem. (n.d.). 12505-67-8.
- Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry.
- Reagentia. (n.d.). 5-Bromo-1-chloro-8-fluoroisoquinoline (1 x 100 mg).
- ChemicalBook. (n.d.). 8-Bromoquinoline synthesis.
- ChemicalBook. (n.d.). 8-BROMO-4-CHLOROQUINOLINE(65340-71-8) 1H NMR spectrum.
- Sigma-Aldrich. (n.d.). 8-Bromo-1-chloroisoquinoline.
- PubChemLite. (n.d.). 8-bromo-1-chloroisoquinoline (C9H5BrClN).
- ChemScene. (n.d.). 1154741-20-4 | 8-Bromo-5-chloroquinoline.
- ChemicalBook. (2025, July 19). 8-Bromo-6-fluoroquinoline - Safety Data Sheet.
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the applications of 8-bromoisoquinoline? - Knowledge [allgreenchems.com]
- 4. mdpi.com [mdpi.com]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - 8-bromo-4-chloro-5-fluoroquinoline (C9H4BrClFN) [pubchemlite.lcsb.uni.lu]
- 7. PubChemLite - 8-bromo-1-chloroisoquinoline (C9H5BrClN) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. 1233025-78-9|8-Bromo-1-chloroisoquinoline|BLD Pharm [bldpharm.com]
- 11. (PDF) An efficient synthesis of substituted isoquinolines [academia.edu]
- 12. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 13. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]
- 16. fluorochem.co.uk [fluorochem.co.uk]
- 17. synquestlabs.com [synquestlabs.com]
